molecular formula C22H24N4O2 B7015501 N-[2-(cyclopropylmethyl)pyrimidin-5-yl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

N-[2-(cyclopropylmethyl)pyrimidin-5-yl]spiro[chromene-2,4'-piperidine]-1'-carboxamide

Cat. No.: B7015501
M. Wt: 376.5 g/mol
InChI Key: SWCWCLUTJGHQKV-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylmethyl)pyrimidin-5-yl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom

Properties

IUPAC Name

N-[2-(cyclopropylmethyl)pyrimidin-5-yl]spiro[chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21(25-18-14-23-20(24-15-18)13-16-5-6-16)26-11-9-22(10-12-26)8-7-17-3-1-2-4-19(17)28-22/h1-4,7-8,14-16H,5-6,9-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCWCLUTJGHQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC=C(C=N2)NC(=O)N3CCC4(CC3)C=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylmethyl)pyrimidin-5-yl]spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropylmethyl group. The chromene ring is then synthesized separately and subsequently fused with the pyrimidine ring through a spiro linkage. The final step involves the formation of the piperidine ring and the carboxamide group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylmethyl)pyrimidin-5-yl]spiro[chromene-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine and chromene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion and achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[2-(cyclopropylmethyl)pyrimidin-5-yl]spiro[chromene-2,4’-piperidine]-1’-carboxamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.

    Biology: It can be used as a probe to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its chemical properties could be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylmethyl)pyrimidin-5-yl]spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with pyrimidine and chromene rings, such as:

  • Spiro[chromene-2,4’-piperidine]-1’-carboxamide derivatives
  • Pyrimidinyl-spiro compounds with different substituents

Uniqueness

N-[2-(cyclopropylmethyl)pyrimidin-5-yl]spiro[chromene-2,4’-piperidine]-1’-carboxamide stands out due to its specific combination of functional groups and structural features

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